2-(Methylthio)-5-(tributylstannyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

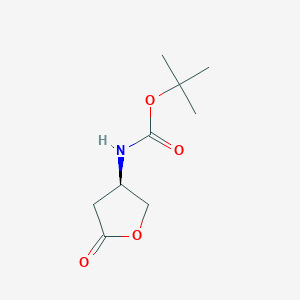

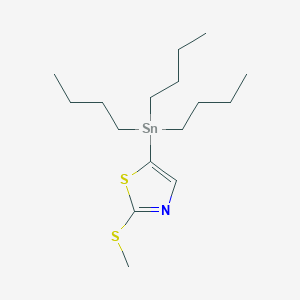

“2-(Methylthio)-5-(tributylstannyl)thiazole” is a complex organic compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The molecule also contains a methylthio group (-SCH3) and a tributylstannyl group (-Sn(C4H9)3), which are attached to the thiazole ring .

Molecular Structure Analysis

The molecular structure of “2-(Methylthio)-5-(tributylstannyl)thiazole” would be characterized by the presence of a thiazole ring, a methylthio group, and a tributylstannyl group. The exact structure would depend on the positions of these groups on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylthio)-5-(tributylstannyl)thiazole” would depend on its exact structure. Thiazole compounds are generally stable and can exhibit aromaticity. The presence of the tributylstannyl group may make the compound organometallic and could influence its reactivity .Scientific Research Applications

Organic Synthesis: Stille Cross-Coupling Reagent

2-(Methylthio)-5-(tributylstannyl)thiazole: is utilized as a reagent in Stille cross-coupling reactions . This process is pivotal in creating complex organic molecules through the formation of carbon-carbon bonds. The compound acts as a tin-based nucleophile that couples with electrophilic partners, often catalyzed by palladium. This method is widely used in pharmaceutical synthesis and material science for the construction of intricate molecular architectures.

Medicinal Chemistry: Drug Design and Development

The thiazole ring is a common motif in many drugs due to its bioactive properties2-(Methylthio)-5-(tributylstannyl)thiazole can serve as a key intermediate in the synthesis of thiazole derivatives . These derivatives are explored for their therapeutic potential, including antifungal, antibacterial, and anti-inflammatory activities. Researchers leverage this compound to develop new analogues with targeted activity, particularly in mediating cellular processes and regulating stem cell differentiation.

Future Directions

properties

IUPAC Name |

tributyl-(2-methylsulfanyl-1,3-thiazol-5-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJBNAXALAZNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NS2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439118 |

Source

|

| Record name | 2-(Methylthio)-5-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-5-(tributylstannyl)thiazole | |

CAS RN |

157025-34-8 |

Source

|

| Record name | 2-(Methylthio)-5-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)